D-Glucitol 2-(bromoacetate)
Description
D-Glucitol 2-(bromoacetate) is a sugar alcohol derivative in which a bromoacetate group (-O-CO-CH₂Br) is esterified at the 2-position of the D-glucitol backbone. D-Glucitol (sorbitol) is a hexitol with six hydroxyl groups, making it a versatile substrate for regioselective modifications. The bromoacetate moiety introduces alkylating reactivity due to the electron-withdrawing bromine atom, which activates the adjacent carbonyl for nucleophilic substitution. This compound is structurally distinct from other D-glucitol bromoacetate derivatives, such as bis- or pentakis-substituted analogs, which differ in substitution position and degree .
Properties
CAS No. |
94199-88-9 |
|---|---|
Molecular Formula |
C8H15BrO7 |
Molecular Weight |
303.10 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO7/c9-1-6(13)16-5(3-11)8(15)7(14)4(12)2-10/h4-5,7-8,10-12,14-15H,1-3H2/t4-,5+,7-,8-/m1/s1 |
InChI Key |
YRGPNCODYKTVJL-IXROVEORSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)OC(=O)CBr)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)OC(=O)CBr)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 2-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond between the hydroxyl group of D-glucitol and the carboxyl group of bromoacetic acid .
Industrial Production Methods: In an industrial setting, the production of D-Glucitol 2-(bromoacetate) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, further enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol 2-(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The hydroxyl groups of D-glucitol can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert them back to alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or tetrahydrofuran, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: New derivatives with substituted functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Alcohols.
Scientific Research Applications
Chemistry: D-Glucitol 2-(bromoacetate) is used as a building block in organic synthesis. Its ability to undergo substitution reactions makes it valuable for creating complex molecules and studying reaction mechanisms .
Biology: In biological research, D-Glucitol 2-(bromoacetate) is used to modify biomolecules, such as proteins and nucleic acids. This modification can help in studying the structure and function of these biomolecules .
Medicine: Its derivatives can be explored for their therapeutic properties, such as antimicrobial or anticancer activities .
Industry: D-Glucitol 2-(bromoacetate) is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of D-Glucitol 2-(bromoacetate) involves its ability to act as an electrophile due to the presence of the bromoacetate group. This electrophilic nature allows it to react with nucleophiles, such as amines or thiols, forming covalent bonds. In biological systems, this reactivity can be harnessed to modify biomolecules, thereby altering their function or activity .
Molecular Targets and Pathways:
Proteins: D-Glucitol 2-(bromoacetate) can modify amino acid residues in proteins, affecting their structure and function.
Nucleic Acids: The compound can react with nucleophilic sites in DNA or RNA, potentially influencing gene expression or replication.
Comparison with Similar Compounds
Key Differences :
- Solubility: Hydroxyl group availability in mono-substituted derivatives (e.g., 2-(bromoacetate)) may improve aqueous solubility relative to bis-substituted analogs.
- Applications: Bis-substituted derivatives are more likely to act as crosslinkers in polymer chemistry, while mono-substituted variants (e.g., 2-(bromoacetate)) may serve as intermediates in pharmaceutical synthesis .
Comparison with Higher-Substituted Derivatives: D-Glucitol Pentakis(Bromoacetate)
D-Glucitol pentakis(bromoacetate) (CAS 94031-16-0) features five bromoacetate groups, offering significantly higher reactivity and multifunctionality compared to the mono-substituted 2-isomer (Table 2):
Functional Implications :
- The pentakis derivative’s multiple bromoacetate groups enable simultaneous alkylation reactions, making it suitable for creating branched macromolecules or hydrogels.
- In contrast, D-glucitol 2-(bromoacetate) is more selective, ideal for site-specific modifications (e.g., protein or carbohydrate conjugation).
Comparison with Ethyl Bromoacetate
Ethyl bromoacetate (CAS 105-36-2), a simple alkyl bromoacetate ester, shares functional group reactivity with D-glucitol 2-(bromoacetate) but differs in backbone structure and applications (Table 3):
Critical Notes:
- Ethyl bromoacetate’s volatility necessitates stringent safety protocols (e.g., ventilation, PPE), whereas D-glucitol derivatives are less volatile but still require careful handling due to bromoacetate toxicity.
- The glucitol backbone enhances water solubility, enabling applications in aqueous biochemical systems, unlike ethyl bromoacetate, which is typically used in organic solvents.
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